Cas no 100990-46-3 (Amoscanate)
Amoscanate Chemical and Physical Properties
Names and Identifiers
-
- CGP4540 (Amoscanate)
- (4-Isothiocyanato-phenyl)-(4-nitro-phenyl)-amine
- Amoscanate
- Nithiocyamine
- Amoscanatum
- Amoscanato
- Ciba 9333 GO
- 4-(4-Nitroanilino)phenylisothiocyanat
- 4-Isothiocyanato-4'-nitrodiphenylamine
- p-(p-Nitroanilino)phenyl isothiocyanate
- 4-isothiocyanato-N-(4-nitrophenyl)aniline
- CGP 4540
- 4-Isothiocyanato-N-(4-nitrophenyl)benzenamine
- C 9333 GO
- GO 9333
- CGP4540
- X0MK46CVRB
- ISOTHIOCYANIC ACID, p-(p-NITROANILINO)PHENYL ESTER
- Benzenamine, 4-isothiocyanato-N-(4-nitrophenyl)- (9CI)
- (4-Isothiocyanato-ph
- Amoscanato [INN-Spanish]
- 100990-46-3
- nithiocyanamine
- Amoscanato (INN-Spanish)
- Amoscanate; C 9333Go; CGP 4540; CIBA 9333Go
- Benzenamine, 4-isothiocyanato-N-(4-nitrophenyl)-(9CI)
- DTXSID90180946
- CGP4540(Amoscanate)
- (4-Isothiocyanato-phenyl)-(4-nitrophenyl)amine
- DTXCID30103437
- BRN 0888705
- Amoscanatum [INN-Latin]
- C 9333-Go
- GLXC-15403
- CGP-4540
- Amoscanatum (INN-Latin)
- AMOSCANATE [MART.]
- 4-Isothiocyano-4'-nitro diphenylamine
- 4-Isothiocyanato-N-(4-nitrophenyl)-aniline
- Benzenamine, 4-isothiocyanato-N-(4-nitrophenyl)-
- CCRIS 4111
- SCHEMBL159478
- Q4747973
- Benzen-t-amine, 4-isothiocyanato-N-(4-nitrophenyl)-
- HY-129051
- CHEBI:38944
- CGP4540(Amoscanate)?
- C-9333-Go
- DA-72126
- G12674
- NS00121034
- 26328-53-0
- AMOSCANATE (MART.)
- CHEMBL93385
- Amoscanate [INN]
- UNII-X0MK46CVRB
- AMOSCANATE [MI]
- MS-23840
- CS-0103323
- AKOS040745560
-
- Inchi: 1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H
- InChI Key: DKVNAGXPRSYHLB-UHFFFAOYSA-N
- SMILES: S=C=NC1C=CC(=CC=1)NC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 271.041548g/mol
- Monoisotopic Mass: 271.041548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 271.3g/mol
- XLogP3: 5.2
- Topological Polar Surface Area: 102
Amoscanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC10698-100 mg |
CGP4540(Amoscanate) |
100990-46-3 | >98% | 100mg |
$750.0 | 2022-03-01 | |
| DC Chemicals | DC10698-250 mg |
CGP4540(Amoscanate) |
100990-46-3 | >98% | 250mg |
$1300.0 | 2022-03-01 | |
| DC Chemicals | DC10698-1 g |
CGP4540(Amoscanate) |
100990-46-3 | >98% | 1g |
$2700.0 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872133-1mg |
CGP4540 |
100990-46-3 | 98% | 1mg |
¥369.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872133-5mg |
CGP4540 |
100990-46-3 | 98% | 5mg |
¥1,664.00 | 2022-01-13 | |
| DC Chemicals | DC10698-100mg |
CGP4540(Amoscanate) |
100990-46-3 | >98% | 100mg |
$750.0 | 2023-09-15 | |
| DC Chemicals | DC10698-250mg |
CGP4540(Amoscanate) |
100990-46-3 | >98% | 250mg |
$1300.0 | 2023-09-15 | |
| DC Chemicals | DC10698-1g |
CGP4540(Amoscanate) |
100990-46-3 | >98% | 1g |
$2700.0 | 2023-09-15 |
Amoscanate Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Amoscanate
Introduction to Amoscanate (CAS No. 100990-46-3)
Amoscanate, a compound with the chemical identifier CAS No. 100990-46-3, has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural properties and potential therapeutic applications. This compound, belonging to a class of specialized organic molecules, has been the subject of extensive research, particularly in the context of its interaction with biological systems and its role in drug development.
The molecular structure of Amoscanate exhibits characteristics that make it a promising candidate for various biomedical applications. Its chemical composition, which includes a blend of hydrophobic and hydrophilic functional groups, allows for selective interactions with biological targets. This dual nature has been exploited in the design of novel drug molecules that aim to enhance bioavailability and reduce side effects.
In recent years, the study of Amoscanate has been influenced by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the behavior of the compound within complex biological environments with unprecedented accuracy. Such simulations have been crucial in understanding how Amoscanate interacts with enzymes and receptors, providing insights that guide the development of more effective pharmaceutical agents.
One of the most intriguing aspects of Amoscanate is its potential application in targeted drug delivery systems. The compound's ability to form stable complexes with other molecules has been leveraged to create nanoparticles that can deliver therapeutic agents directly to sites of disease. This approach has shown promise in preclinical studies, particularly for treating localized conditions such as tumors. The precision offered by these delivery systems aligns well with the growing demand for personalized medicine.
The pharmacokinetic properties of Amoscanate have also been extensively studied. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it an attractive candidate for clinical use. Studies have shown that after administration, Amoscanate is rapidly absorbed into the bloodstream and distributed throughout the body, with a relatively short half-life that minimizes accumulation and potential toxicity.
In addition to its pharmacological potential, Amoscanate has demonstrated interesting biochemical properties. Its interaction with specific enzymes has been found to modulate metabolic pathways, which could have implications for treating metabolic disorders. Furthermore, its ability to inhibit certain enzymatic activities has raised hopes for its use in managing inflammatory conditions without the systemic side effects associated with traditional anti-inflammatory drugs.
The synthesis of Amoscanate presents unique challenges due to its complex molecular architecture. However, recent advancements in synthetic chemistry have made it possible to produce the compound on a scalable basis. These innovations have not only facilitated further research but also opened doors for industrial applications. The ability to synthesize Amoscanate efficiently is crucial for translating laboratory findings into viable therapeutic options.
The regulatory landscape for compounds like Amoscanate is continually evolving. As new research emerges, regulatory agencies are adapting their guidelines to accommodate novel drug candidates. This dynamic environment ensures that compounds such as Amoscanate, which show promise in early studies, can move through the development pipeline efficiently while maintaining high standards of safety and efficacy.
The future prospects for Amoscanate are bright, with ongoing research exploring new applications and refining existing ones. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress, bringing us closer to realizing the full potential of this remarkable compound. As our understanding of biological systems grows more sophisticated, so too will our ability to harness the therapeutic benefits offered by molecules like Amoscanate.
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